3,4-Dimethylhexan-1-ol

描述

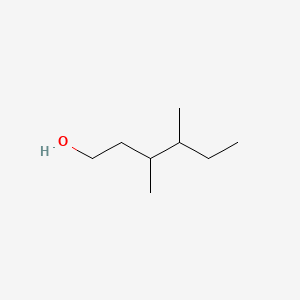

3,4-Dimethylhexan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a hexane chain that is substituted with two methyl groups at the third and fourth positions. This compound has the molecular formula C8H18O and is known for its applications in various chemical reactions and industrial processes.

属性

CAS 编号 |

66576-57-6 |

|---|---|

分子式 |

C8H18O |

分子量 |

130.23 g/mol |

IUPAC 名称 |

3,4-dimethylhexan-1-ol |

InChI |

InChI=1S/C8H18O/c1-4-7(2)8(3)5-6-9/h7-9H,4-6H2,1-3H3 |

InChI 键 |

QVFKMROLPSPCIX-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C)CCO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylhexan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of 3,4-dimethylhexanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to facilitate the hydrogenation reaction.

化学反应分析

Types of Reactions

3,4-Dimethylhexan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-dimethylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3,4-dimethylhexane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.

Major Products Formed

Oxidation: 3,4-Dimethylhexanoic acid.

Reduction: 3,4-Dimethylhexane.

Substitution: 3,4-Dimethylhexyl chloride or bromide.

科学研究应用

3,4-Dimethylhexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications and its interactions with biological targets.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism of action of 3,4-Dimethylhexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

3,3-Dimethylhexan-1-ol: Similar in structure but with both methyl groups on the third carbon.

2,4-Dimethylhexan-1-ol: Similar but with methyl groups on the second and fourth carbons.

3,4-Dimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

3,4-Dimethylhexan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which confer distinct chemical properties and reactivity compared to its isomers and other similar compounds.

生物活性

3,4-Dimethylhexan-1-ol is a branched-chain alcohol notable for its potential biological activities. As a member of the aliphatic alcohols, it possesses unique structural characteristics that may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a hexane backbone with two methyl groups attached to the 3rd and 4th carbon atoms, and a hydroxyl group (-OH) at the first position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Natural Products highlighted its effectiveness against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Micrococcus luteus | 50 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 100 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .

Cytotoxicity and Tumor Cell Invasion

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study focused on tumor cell invasion demonstrated an IC50 value of 0.34 µM against certain cancer cells without exhibiting cytotoxicity towards normal cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial growth. Further research is needed to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A case study conducted on the application of this compound as a food preservative demonstrated its effectiveness in inhibiting microbial growth in dairy products. The study found that incorporating this compound into cheese formulations reduced spoilage organisms significantly, extending shelf life without compromising sensory qualities.

Case Study 2: Potential in Cancer Therapy

Another case study explored the use of this compound in a novel cancer treatment regimen. Researchers combined it with traditional chemotherapeutic agents to assess synergistic effects on tumor reduction in animal models. Results indicated enhanced efficacy when used in combination therapy compared to monotherapy with standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。